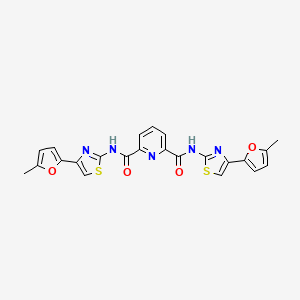
N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide, also known as BMVC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMVC belongs to the family of thiazole-containing compounds, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
A green chemistry method was applied in the synthesis of a similar compound, N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide . The compound was synthesized mechanochemically, using a choline chloride-based deep eutectic solvent as a catalyst . This suggests that the compound you’re interested in could also be synthesized using green chemistry methods.
Fluorescent Sensor for Metal Ions
The compound has been reported to act as a fluorescent sensor for the detection of Cu2+ and Ni2+ ions . This could be useful in environmental monitoring and industrial processes where these ions are involved.
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Given the structural similarity, the compound you’re interested in might also have potential anti-fibrosis activity.
Drug Design
The pyrimidine moiety, which is part of the structure of this compound, has been considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, this compound could be a potential candidate for drug design.
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial activity . Given the structural similarity, the compound you’re interested in might also have potential antimicrobial activity.
Antitumor Activity
Pyrimidine derivatives are also known to have antitumor activity . Given the structural similarity, the compound you’re interested in might also have potential antitumor activity.
Eigenschaften
IUPAC Name |
2-N,6-N-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4S2/c1-12-6-8-18(31-12)16-10-33-22(25-16)27-20(29)14-4-3-5-15(24-14)21(30)28-23-26-17(11-34-23)19-9-7-13(2)32-19/h3-11H,1-2H3,(H,25,27,29)(H,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUMNOZACRWVGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(O5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

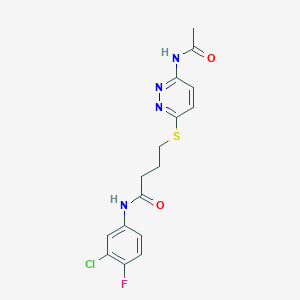
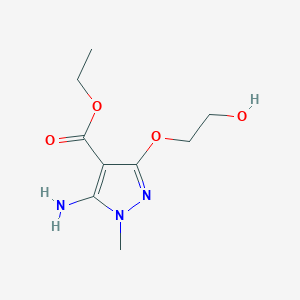

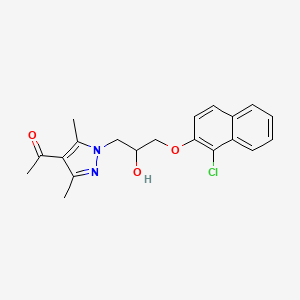
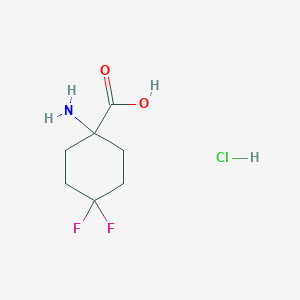
![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)
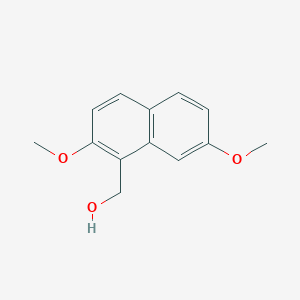
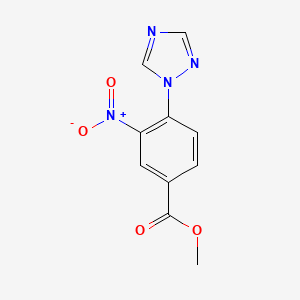
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
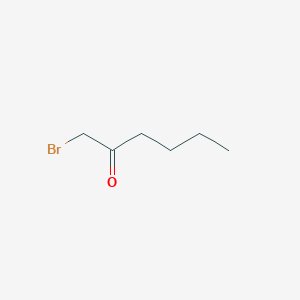
![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)
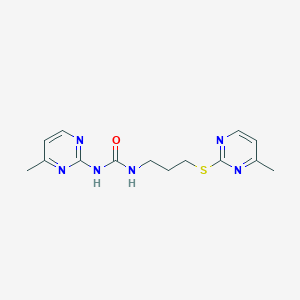
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)